molecular formula C4H10N2OS B084675 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide CAS No. 15108-72-2

2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide

Cat. No. B084675
CAS RN: 15108-72-2
M. Wt: 134.2 g/mol
InChI Key: QJWITPSBBNKLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide, also known as DMTD, is a sulfur-containing heterocyclic compound that has been widely used in scientific research. DMTD has been found to possess various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.

Mechanism Of Action

The mechanism of action of 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide is not fully understood. However, it has been suggested that 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide exerts its effects by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells. 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has also been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various inflammatory diseases.

Biochemical And Physiological Effects

2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has been found to possess various biochemical and physiological effects. 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which can contribute to the development of various inflammatory diseases. Additionally, 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide is also relatively inexpensive compared to other compounds with similar properties. However, 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide. One area of research is the development of 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide-based therapeutics for various diseases, such as cancer and inflammatory diseases. Additionally, the mechanism of action of 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide is not fully understood, and further research is needed to elucidate its effects on different biological processes. Finally, the synthesis of 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide can be improved, and new modifications can be developed to enhance its properties and effectiveness.

Synthesis Methods

2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide can be synthesized by the reaction of thiosemicarbazide with formaldehyde. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has been extensively studied, and various modifications have been reported to improve the yield and purity of the product.

Scientific Research Applications

2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has been used in various scientific research applications, including the study of oxidative stress, inflammation, and cancer. 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has been found to possess antioxidant properties, which can protect cells from oxidative damage. 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has been found to have anti-cancer properties, and it has been suggested as a potential chemopreventive agent.

properties

CAS RN

15108-72-2

Product Name

2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide

Molecular Formula

C4H10N2OS

Molecular Weight

134.2 g/mol

IUPAC Name

2,5-dimethyl-1,2,5-thiadiazolidine 1-oxide

InChI

InChI=1S/C4H10N2OS/c1-5-3-4-6(2)8(5)7/h3-4H2,1-2H3

InChI Key

QJWITPSBBNKLNZ-UHFFFAOYSA-N

SMILES

CN1CCN(S1=O)C

Canonical SMILES

CN1CCN(S1=O)C

Other CAS RN

15108-72-2

synonyms

2,5-dimethyl-1,2,5-thiadiazolidine 1-oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.